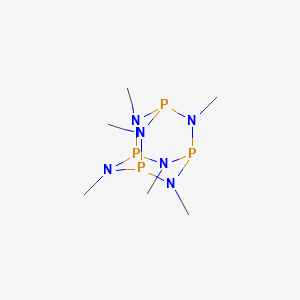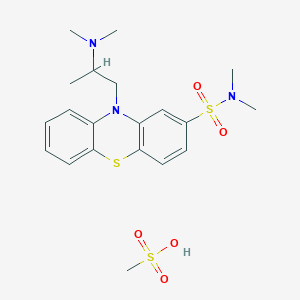
Fonazine mesylate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le mésylate de fonazine est synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés de la phénothiazine avec des groupes sulfonamide. Les étapes clés comprennent :
Formation du noyau phénothiazinique : Cela implique la cyclisation de la diphénylamine avec du soufre pour former la structure phénothiazinique.
Introduction du groupe sulfonamide : Le noyau phénothiazinique est ensuite mis en réaction avec des réactifs sulfonamide dans des conditions contrôlées pour introduire le groupe sulfonamide.
Formation du sel de mésylate : La dernière étape implique la réaction du dérivé sulfonamide avec l’acide méthanesulfonique pour former le sel de mésylate.
Méthodes de production industrielle
La production industrielle du mésylate de fonazine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en vrac de dérivés de la phénothiazine : Utilisation de réacteurs à grande échelle et de conditions de réaction optimisées pour assurer un rendement élevé et une pureté optimale.
Purification et cristallisation : Le produit brut est purifié par recristallisation et autres techniques de séparation pour obtenir le produit final sous sa forme pure.
Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la sécurité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le mésylate de fonazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le mésylate de fonazine en ses amines correspondantes.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe sulfonamide, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers dérivés sulfonamide.
Applications de la recherche scientifique
Le mésylate de fonazine a fait l’objet de nombreuses études pour ses applications dans divers domaines :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l’étude des dérivés de la phénothiazine.
Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine et son potentiel comme agent antiémétique.
Médecine : Utilisé dans le traitement des affections cutanées allergiques et étudié pour son potentiel dans le traitement d’autres affections comme les migraines et les troubles psychiatriques.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d’autres composés
Applications De Recherche Scientifique
Fonazine mesylate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on serotonin receptors and its potential as an antiemetic agent.
Medicine: Used in the treatment of allergic skin conditions and studied for its potential in treating other conditions such as migraines and psychiatric disorders.
Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
Le mésylate de fonazine exerce ses effets principalement par l’antagonisme des récepteurs de la sérotonine, en particulier les récepteurs 5-HT2. En bloquant ces récepteurs, le mésylate de fonazine inhibe l’action de la sérotonine, ce qui entraîne ses effets antiémétiques et antihistaminiques. Le composé interagit également avec les récepteurs de l’histamine, ce qui contribue à ses effets thérapeutiques dans les conditions allergiques .
Comparaison Avec Des Composés Similaires
Le mésylate de fonazine fait partie de la famille des phénothiazines, qui comprend plusieurs autres composés ayant des structures et des propriétés similaires. Parmi les composés similaires, citons :
Chlorpromazine : Utilisée comme agent antipsychotique et antiémétique.
Prométhazine : Connue pour ses propriétés antihistaminiques et antiémétiques.
Trifluopérazine : Utilisée principalement comme agent antipsychotique.
Fluphénazine : Un autre agent antipsychotique ayant des propriétés similaires.
Unicité
Le mésylate de fonazine est unique en raison de sa combinaison spécifique de propriétés antagonistes de la sérotonine et antihistaminiques, ce qui le rend particulièrement efficace pour traiter les affections cutanées allergiques et prévenir les nausées et les vomissements .
Propriétés
IUPAC Name |
10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2.CH4O3S/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5;1-5(2,3)4/h6-12,14H,13H2,1-5H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKVKXPDDVRUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7456-24-8 (Parent) | |
| Record name | Fonazine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10927092 | |
| Record name | Methanesulfonic acid--10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-40-7 | |
| Record name | 10H-Phenothiazine-2-sulfonamide, 10-[2-(dimethylamino)propyl]-N,N-dimethyl-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fonazine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulphonamide monomethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FONAZINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B28V86NGNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
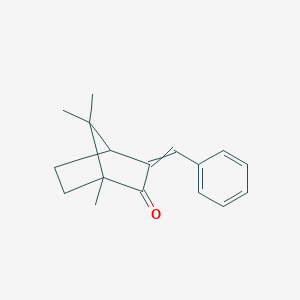
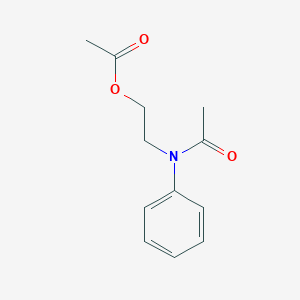
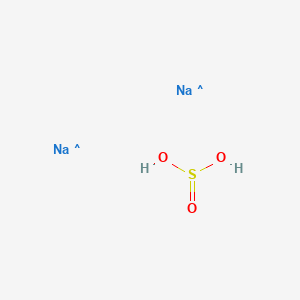
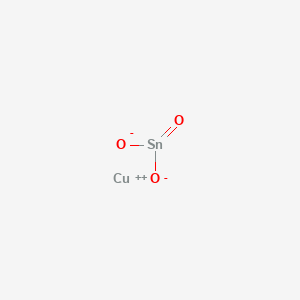
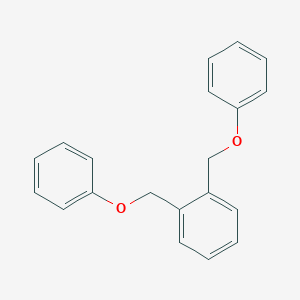
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
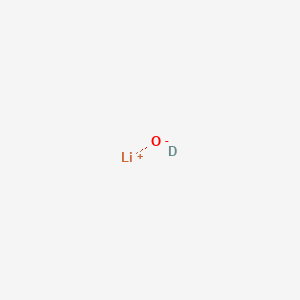
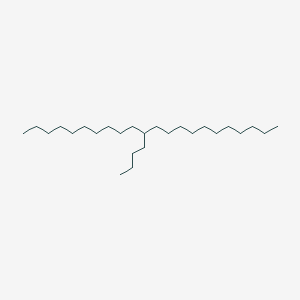
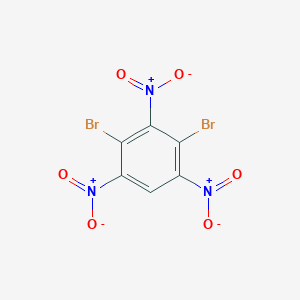
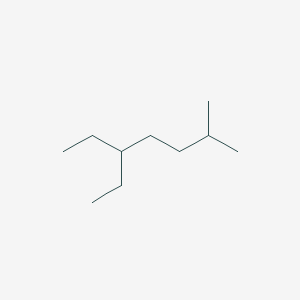
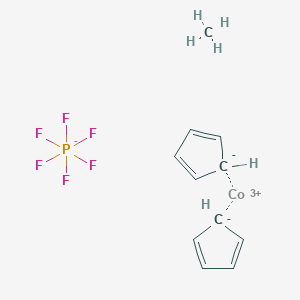
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
